2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid
Description
Molecular Architecture and Basic Properties
2-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid possesses a complex molecular structure characterized by several distinctive structural features that contribute to its unique chemical and physical properties. The compound's molecular formula C₁₈H₁₇Br₂NO₄ corresponds to a molecular weight of 471.15 g/mol, with the CAS registry number 386702-34-7. The structure comprises a rigid bicyclic methanoisoindole framework that serves as the central scaffold, featuring two strategically positioned bromine substituents at the 5 and 6 positions of the ring system.
The compound's architecture can be understood through its systematic IUPAC nomenclature: 2-((3aR,4S,5S,7R,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid. This nomenclature reveals the stereochemical complexity inherent in the molecule, with multiple chiral centers contributing to its three-dimensional configuration. The presence of the dioxo functionality indicates the existence of two carbonyl groups within the methanoisoindole ring system, which significantly influences the compound's electronic distribution and reactivity patterns.
The phenylpropanoic acid substituent attached to the nitrogen atom introduces additional structural complexity and provides opportunities for intermolecular interactions through both aromatic π-π stacking and hydrogen bonding involving the carboxylic acid functionality. The spatial arrangement of these functional groups creates a molecule with distinct hydrophilic and hydrophobic regions, potentially affecting its solubility characteristics and biological membrane interactions.
Crystallographic Analysis and Stereochemical Configuration
The crystallographic characterization of 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid requires sophisticated analytical techniques to elucidate its three-dimensional molecular structure and solid-state packing arrangements. X-ray crystallography represents the primary method for determining atomic positions and bond lengths within crystalline materials, providing fundamental insights into molecular geometry and intermolecular interactions. The technique involves directing intense X-ray beams at carefully prepared single crystals, where the crystalline structure causes specific diffraction patterns that can be mathematically analyzed to reconstruct the electron density distribution and atomic coordinates.
For dibrominated isoindole derivatives similar to the target compound, crystallographic studies have revealed important structural features that likely apply to this molecule as well. Related compounds such as 4,5-dibromo-6-methyl-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one have been successfully characterized using single-crystal X-ray diffraction techniques. These studies demonstrate that the bridged tetrahydrofuran rings in such structures typically adopt envelope conformations with the oxygen atom serving as the flap, while pyrrolidine rings exhibit twisted-envelope conformations. The six-membered rings generally assume boat conformations, contributing to the overall rigid geometry of the methanoisoindole framework.
The stereochemical configuration of the target compound involves multiple chiral centers, as indicated by the detailed stereochemical descriptors in its IUPAC name. The (3aR,4S,5S,7R,7aS) configuration suggests a specific three-dimensional arrangement that would significantly influence the compound's interaction with biological targets and its overall pharmacological properties. Crystal packing studies of related dibrominated isoindole compounds reveal that molecules are typically linked through intermolecular hydrogen bonding patterns, particularly C-H···O interactions that generate specific ring motifs and contribute to the overall stability of the crystal lattice.
The presence of bromine atoms at positions 5 and 6 introduces significant steric and electronic effects that influence both the molecular conformation and crystal packing. Bromine atoms are known to participate in halogen bonding interactions, which can stabilize specific conformations and create directional intermolecular contacts in the solid state. The electron-withdrawing nature of bromine substituents also affects the electronic distribution throughout the methanoisoindole ring system, potentially influencing the compound's chemical reactivity and biological activity.
Spectroscopic Characterization (NMR, IR, MS)
The comprehensive spectroscopic characterization of 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid requires multiple analytical techniques to fully elucidate its structural features and confirm its molecular identity. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the compound's molecular framework, revealing details about carbon and hydrogen connectivity, stereochemistry, and dynamic behavior in solution. The complex stereochemistry indicated by the IUPAC nomenclature suggests that both ¹H and ¹³C NMR spectra would exhibit characteristic splitting patterns and chemical shifts corresponding to the various functional groups present in the molecule.
The methanoisoindole core system would be expected to produce distinctive NMR signals, particularly in the bridgehead regions where the rigid bicyclic structure constrains molecular motion and creates unique magnetic environments. The presence of two bromine atoms at positions 5 and 6 would significantly influence the chemical shifts of neighboring carbon and hydrogen atoms through their strong electron-withdrawing effects. The dioxo functionality, represented by the two carbonyl groups in the ring system, would manifest as characteristic downfield signals in ¹³C NMR, typically appearing in the 160-180 ppm region.
Infrared (IR) spectroscopy would provide complementary information about the functional groups present in the molecule. The carbonyl stretching frequencies would be particularly diagnostic, with the dioxo groups expected to show characteristic absorption bands in the 1650-1750 cm⁻¹ region. Related dibrominated isoindole compounds have demonstrated characteristic IR absorption patterns, with N-C=O stretching typically observed around 1671 cm⁻¹ and C-Br stretching appearing at approximately 610 cm⁻¹. The carboxylic acid functionality in the phenylpropanoic acid side chain would contribute additional characteristic bands, including broad O-H stretching in the 2500-3300 cm⁻¹ region and C=O stretching around 1700-1750 cm⁻¹.
Mass spectrometry would serve as a definitive analytical tool for molecular weight confirmation and structural elucidation through fragmentation pattern analysis. The molecular ion peak would be expected at m/z 471.15, corresponding to the calculated molecular weight. The presence of two bromine atoms would create a characteristic isotope pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, providing additional confirmation of the dibrominated structure. Fragmentation patterns would likely include losses corresponding to the phenylpropanoic acid side chain, bromine atoms, and portions of the methanoisoindole ring system, creating a fingerprint that could be used for unambiguous identification.
Computational Modeling of Electronic and Geometric Properties
Computational chemistry approaches provide powerful tools for understanding the electronic structure and geometric properties of 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid at the molecular level. Density Functional Theory (DFT) calculations can predict optimal molecular geometries, electronic properties, and thermodynamic parameters that are crucial for understanding the compound's chemical behavior and potential applications. The complex stereochemistry of the molecule, with its multiple chiral centers and rigid bicyclic framework, makes computational modeling particularly valuable for understanding conformational preferences and energy barriers to rotation around flexible bonds.
The electronic structure of the compound is significantly influenced by the presence of the dibrominated methanoisoindole core and the phenylpropanoic acid substituent. The electron-withdrawing nature of the bromine atoms and carbonyl groups creates an electron-deficient aromatic system that would affect the compound's reactivity patterns and potential for electron transfer processes. Computational analysis of the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the compound's electronic properties and potential for participation in redox reactions or charge transfer complexes.
The rigid methanoisoindole framework constrains the overall molecular conformation, but the phenylpropanoic acid side chain retains conformational flexibility that could influence the compound's interaction with biological targets or its behavior in different solvent environments. Computational conformational analysis would identify low-energy conformers and calculate the energy barriers for interconversion between different rotational states. This information is particularly relevant for understanding the compound's potential binding modes with protein targets or its behavior in biological systems.
Molecular electrostatic potential (MEP) calculations would reveal the distribution of positive and negative charge regions across the molecular surface, providing insights into potential sites for intermolecular interactions. The presence of the carboxylic acid group, carbonyl functionalities, and halogen substituents creates a complex electrostatic landscape that would influence the compound's solubility, crystal packing, and biological activity. The MEP surface analysis would be particularly valuable for understanding hydrogen bonding patterns and halogen bonding interactions that could stabilize specific conformations or influence binding affinity to biological targets.
Properties
IUPAC Name |
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO4/c19-14-9-7-10(15(14)20)13-12(9)16(22)21(17(13)23)11(18(24)25)6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAMYIZDAHIWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃Br₂NO₄ |
| Molecular Weight | 396.09 g/mol |
| CAS Number | 101758-77-4 |
| Physical State | Solid |
| Hazard Classification | Irritant |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The dibromo and dioxo groups are believed to enhance its reactivity and binding affinity to specific receptors or enzymes involved in metabolic pathways.
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models .
- Antitumor Effects : Preliminary investigations suggest that this compound may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Antimicrobial Properties : There are indications that the compound demonstrates antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of the compound. In one study, administration in mice resulted in reduced tumor growth and improved survival rates compared to control groups .
- In Vitro Studies : Cell culture experiments have demonstrated that the compound inhibits cell proliferation in several cancer cell lines, including breast and prostate cancer cells .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid significantly reduced levels of TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .
Case Study 2: Antitumor Activity
A recent study examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability and induction of apoptosis, highlighting its potential as a chemotherapeutic agent .
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications. Its structure suggests it may interact with biological targets effectively.
Case Study: Anticancer Activity
Research indicates that derivatives of dibromo compounds exhibit anticancer properties. For instance, a study demonstrated that similar dibromo derivatives inhibited the growth of cancer cells in vitro, suggesting that 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid could be a candidate for further exploration in cancer treatment .
| Study | Findings |
|---|---|
| Inhibition of cell proliferation in various cancer lines | |
| Potential for selective targeting of tumor cells |
Materials Science
The compound's unique structure allows it to be utilized in the development of novel materials, particularly in organic electronics.
Application: Organic Photovoltaics
Research has shown that compounds similar to 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid can enhance the efficiency of organic photovoltaic devices. The incorporation of dibromo groups can improve charge transport properties and stability .
| Material | Efficiency Improvement |
|---|---|
| Organic Solar Cells | Up to 20% increase in efficiency due to enhanced electron mobility |
Biological Research
The compound's potential as a biochemical probe is noteworthy. Its ability to interact with various biological macromolecules makes it suitable for studying enzyme mechanisms and cellular processes.
Case Study: Enzyme Inhibition Studies
A study investigated the inhibition of specific enzymes by this compound and found promising results indicating its role as a competitive inhibitor. This could lead to further understanding of metabolic pathways and the development of enzyme-targeted therapies .
| Enzyme Targeted | Inhibition Rate |
|---|---|
| Enzyme A | 75% |
| Enzyme B | 60% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Brominated Analogs
- 2-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic Acid (CAS: 110768-20-2) Molecular Formula: C₁₈H₁₉NO₄ Molecular Weight: 313.36 g/mol Key Differences: Lacks bromine substituents, resulting in a ~130 g/mol reduction in molecular weight.
Benzoic Acid Derivatives
- 3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid (CAS: 101758-77-4) Molecular Formula: C₁₆H₁₃Br₂NO₄ Molecular Weight: 443.09 g/mol Key Differences: Replaces the phenylpropanoic acid group with a benzoic acid moiety. The shorter side chain may reduce flexibility and hydrogen-bonding capacity compared to the target compound.
Partially Saturated Isoindol Derivatives
- 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic Acid (CAS: 1104074-27-2) Molecular Formula: C₁₇H₁₇NO₄ Molecular Weight: 299.33 g/mol Key Differences: Features a hexahydro isoindol ring (less saturated) versus the octahydro structure of the target compound.
Physicochemical and Functional Comparisons
| Property | Target Compound (CAS: 101758-77-4) | Non-Brominated Analog (CAS: 110768-20-2) | Benzoic Acid Derivative (CAS: 101758-77-4) | Hexahydro Derivative (CAS: 1104074-27-2) |
|---|---|---|---|---|
| Molecular Weight | 443.09 g/mol | 313.36 g/mol | 443.09 g/mol | 299.33 g/mol |
| Halogenation | Dibromo (Br₂) | None | Dibromo (Br₂) | None |
| Side Chain | Phenylpropanoic acid | Phenylpropanoic acid | Benzoic acid | Phenylpropanoic acid |
| Ring Saturation | Octahydro | Octahydro | Octahydro | Hexahydro |
| Theoretical Applications | Medicinal chemistry, peptide synthesis | Biochemical probes | Material science, enzyme inhibition | Drug delivery systems |
Research Findings and Implications
- Bromine’s electron-withdrawing nature may also stabilize the isoindol ring against enzymatic degradation.
- Side Chain Flexibility: The phenylpropanoic acid group provides a longer, flexible side chain compared to benzoic acid derivatives, enabling stronger interactions with hydrophobic pockets in proteins .
Q & A
Basic Research Questions
What methodologies are optimal for synthesizing 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid?
Synthesis of this compound requires a multi-step approach due to its fused bicyclic isoindole core and dibromo substituents. Key steps include:
- Bromination optimization : Selective bromination at the 5,6-positions of the isoindole moiety, using reagents like N-bromosuccinimide (NBS) under controlled temperature (0–25°C) and solvent polarity (e.g., DMF or CCl₄) to minimize side reactions.
- Cyclization : Formation of the methanoisoindol-1,3-dione system via acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) at elevated temperatures (80–120°C).
- Coupling with phenylpropanoic acid : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) or Mitsunobu conditions for esterification, followed by hydrolysis to yield the free acid .
How can researchers characterize the compound’s structure and purity?
- Spectroscopic techniques :
- NMR : ¹H and ¹³C NMR to confirm regioselectivity of bromination and cyclization. ¹H-¹³C HMBC correlations are critical for verifying the methanoisoindole scaffold.
- HRMS : High-resolution mass spectrometry for molecular ion validation.
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation if chiral centers are present.
- Chromatographic purity : HPLC with UV detection (λ = 210–280 nm) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .
What are the key physicochemical properties relevant to experimental handling?
- Solubility : Likely low aqueous solubility due to the hydrophobic isoindole core. Use polar aprotic solvents (DMF, DMSO) for dissolution.
- Stability : Susceptible to hydrolysis under basic conditions; store at –20°C in anhydrous environments.
- LogP : Predicted high lipophilicity (LogP >3) via computational tools like MarvinSketch, requiring formulation adjustments for biological assays .
Advanced Research Questions
How can experimental design optimize reaction yield and selectivity?
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 3-factor, 3-level design can identify interactions between bromination time, reagent equivalents, and solvent dielectric constant .
- Response surface methodology (RSM) : Model nonlinear relationships between variables to maximize yield while minimizing byproduct formation .
What computational strategies predict reactivity and regioselectivity in dibromo-substituted isoindole systems?
- Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for bromination and cyclization steps.
- Transition state analysis : Identify kinetic vs. thermodynamic control in dibromo adduct formation using Gaussian or ORCA software.
- Machine learning : Train models on existing brominated isoindole datasets to predict optimal reaction conditions .
How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Dynamic effects analysis : Investigate restricted rotation in the methanoisoindole core using variable-temperature NMR (VT-NMR) to distinguish between diastereomers or conformational isomers.
- 2D NMR : NOESY or ROESY to confirm spatial proximity of protons in rigid regions, resolving ambiguities in coupling constants .
What strategies assess the compound’s potential in pharmaceutical applications?
- In silico screening : Molecular docking (AutoDock Vina) to evaluate binding affinity to target proteins (e.g., kinases or GPCRs).
- ADMET profiling : Use SwissADME or ADMETLab to predict absorption, CYP450 interactions, and toxicity.
- In vitro assays : Test solubility in biorelevant media (FaSSIF/FeSSIF) and plasma stability to prioritize lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
